甘草甜素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

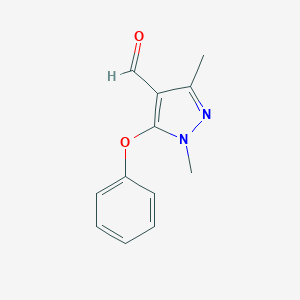

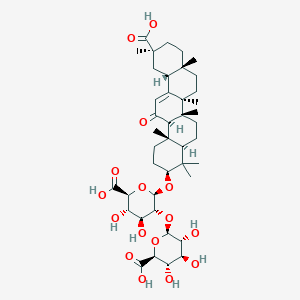

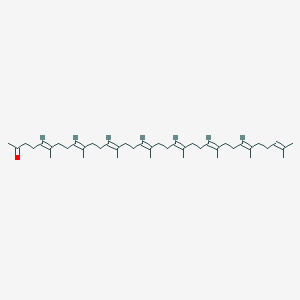

Glycyrrhizin, also known as glycyrrhizic acid or glycyrrhizinic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone .

Synthesis Analysis

Glycyrrhizin is obtained as an extract from licorice root after maceration and boiling in water . The identification of candidate genes involved in the glycyrrhizin biosynthetic pathway significantly contributes to the understanding of the biosynthetic and medicinal chemistry of this compound .

Molecular Structure Analysis

The molecular formula of glycyrrhizin is C42H62O16, and its molecular weight is 822.92 . As a saponin, this compound contains a hydrophobic aglycone portion (glycyrrhetinic acid) and a hydrophilic sugar moiety . The glycyrrhetinic acid is condensed with O-β-D-glucuronosyl- (1’→2)-β-D-glucuronic acid, giving glycyrrhizin its unique structure .

Chemical Reactions Analysis

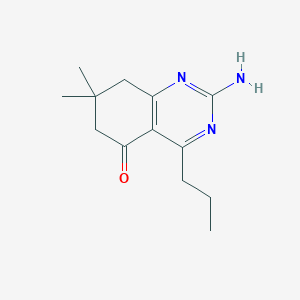

After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver . This metabolite circulates in the bloodstream .

Physical And Chemical Properties Analysis

Glycyrrhizin is a flavorant and foaming agent derived from the separation of flavonoids found in the whole licorice extract from the licorice root glycyrrhiza glabra . It is 50–100 times as sweet as sugar, is soluble in water, and has a licorice taste . It has good heat stability but prolonged heating can result in some degradation .

科学研究应用

减少缺血/再灌注中的死亡率和炎症:甘草甜素在肠道缺血/再灌注模型中降低死亡率、髓过氧化物酶 (MPO) 活性、促炎细胞因子和肠道损伤,表明其在治疗此类疾病中的潜力 (Di Paola 等,2009)。

改善代谢综合征:它已显示出在果糖诱导的代谢综合征 X 大鼠模型中改善胰岛素抵抗、高血糖、血脂异常和氧化应激的有效性 (Sil, Ray, & Chakraborti, 2013)。

抑制肝纤维化:甘草甜素及其代谢物甘草次酸通过抑制 Smad3 介导的 I 型胶原基因转录来抑制小鼠的肝纤维化,表明在治疗肝病中发挥作用 (Moro 等,2008)。

改善肝功能:研究还表明,甘草甜素通过下调 UCP2 表达来改善大鼠的肝功能 (Bagheri 等,2019)。

保护脑免受损伤:甘草甜素通过抑制 IFNα 介导的 T 细胞活性和 HMGB1 介导的机制保护脑免受中风引起的损伤 (Xiong 等,2016)。

抗病毒特性:该化合物抑制乙型肝炎表面抗原 (HBsAg) 的分泌,并对 HIV 表现出抗病毒活性 (Takahara, Watanabe, & Shiraki, 1994; Ito 等,1987)。

增强药物递送:甘草甜素通过增加细胞膜渗透性和降低弹性模量来增强各种药物的治疗效果 (Selyutina 等,2016)。

神经保护作用:通过抑制 HMGB1 表达和转运以及下调炎性细胞因子,它显示出作为神经系统疾病中神经保护剂的潜力 (Paudel 等,2020)。

慢性肝病的治疗潜力:甘草甜素和甘草酸是甘草根的成分,具有清除自由基的能力,表明它们在治疗慢性肝病中的潜力 (Imai 等,2013)。

治疗萎缩性年龄相关性黄斑变性:它还可以保护视网膜免受碘酸钠诱导的损伤,表明其在治疗萎缩性年龄相关性黄斑变性中的潜在应用 (He 等,2019)。

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-MOGLOQIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uralsaponin A | |

CAS RN |

103000-77-7 |

Source

|

| Record name | Uralsaponin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103000777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)